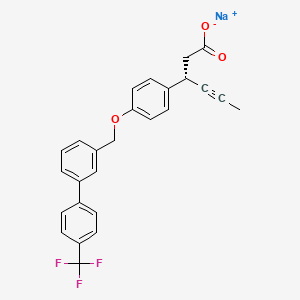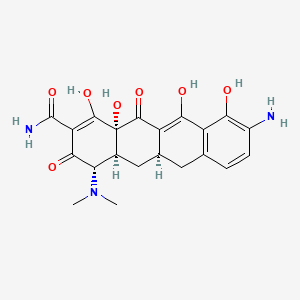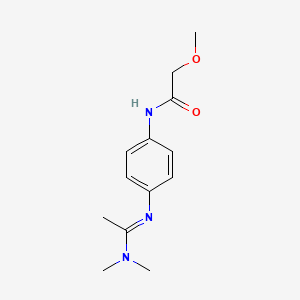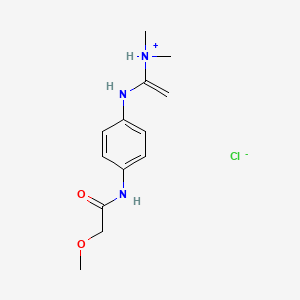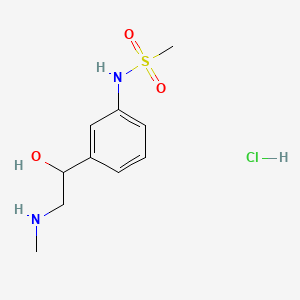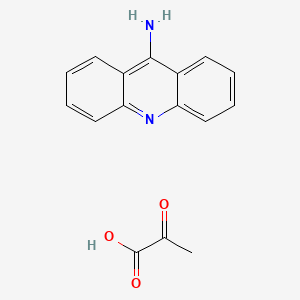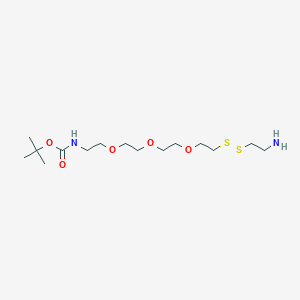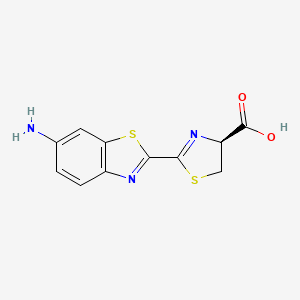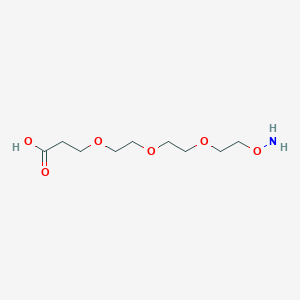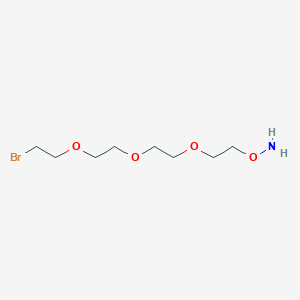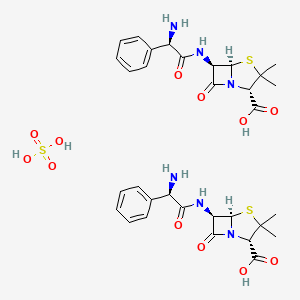
Ampicillin hemisulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ampicillin hemisulfate is the hemisulfate salt of Ampicillin --- an antibiotic used to prevent and treat a number of bacterial infections. This includes respiratory tract infections, urinary tract infections, meningitis, salmonella infections, and endocarditis. It may also be used to prevent group B streptococcal infection in newborns. It is used by mouth, by injection into a muscle, or intravenously. It is not useful for the treatment of viral infections.
Wissenschaftliche Forschungsanwendungen
Germ Cell Toxicity Studies : A study found that the combination of ampicillin and sulphasalazine has a reversible antifertility effect in male rats. This suggests potential applications in fertility research or contraceptive development (Gupta, Maheshwari, & Kumar, 2013).
Environmental Impact : Research on the degradation of ampicillin in wastewater explored the effectiveness of various electrochemical advanced oxidation processes (EAOPs) in removing this antibiotic and its antimicrobial activity from treated water, highlighting its environmental significance (Vidal et al., 2019).
Impact on Algal Strains : A study investigated the influence of ampicillin on the algae Chlorella sorokiniana, finding that it enhanced certain fatty acids and chlorophyll contents while inhibiting growth and carotenoid production. This has implications for algal culture and bioprocessing (Wang & Sheng, 2021).
Biotransformation in Wastewater Treatment : Ampicillin was studied for its biotransformation by a nitrifying consortium in wastewater treatment. This research is crucial for understanding how wastewater treatment processes can be optimized to handle antibiotic contamination (Ramírez Muñoz, Cuervo López, & Texier, 2020).
Vibrational Spectra and Molecular Interactions : A study focused on the molecular properties of ampicillin using dimeric and tetrameric models, contributing to a deeper understanding of its chemical reactivity and bonding characteristics, which is vital for pharmaceutical formulation (Shukla, Khan, Tandon, & Sinha, 2017).
Analytical Method Development : Research has been conducted on developing and validating new analytical methods for the quality control of ampicillin, which is crucial for ensuring the therapeutic efficacy and safety of this drug (Tótoli & Salgado, 2014).
Degradation Studies : Studies on the degradation of ampicillin under various conditions are essential for understanding its stability and developing effective storage and handling protocols (Naveed, Mateen, & Nazeer, 2014).
Pharmacokinetics and Bioequivalence : Investigations into the pharmacokinetics and bioequivalence of ampicillin formulations are fundamental for optimizing dosing regimens and ensuring equivalent therapeutic outcomes (Wu et al., 2010).
Eigenschaften
CAS-Nummer |
7490-86-0 |
|---|---|
Produktname |
Ampicillin hemisulfate |
Molekularformel |
C32H40N6O12S3 |
Molekulargewicht |
796.88 |
IUPAC-Name |
4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 7-((aminophenylacetyl)amino)-3,3-dimethyl-6-oxo-, (2S-(2alpha,5alpha,6beta(S*)))-, sulfate (2:1) |
InChI |
1S/2C16H19N3O4S.H2O4S/c2*1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;1-5(2,3)4/h2*3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);(H2,1,2,3,4)/t2*9-,10-,11+,14-;/m11./s1 |
InChI-Schlüssel |
QYETVTFBDRINOR-PHGYPNQBSA-N |
SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](c3ccccc3)N)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](c3ccccc3)N)C(=O)O)C.OS(=O)(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Ampicillin hemisulfate, Ampicillin sulfate, Diampicillin sulfate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



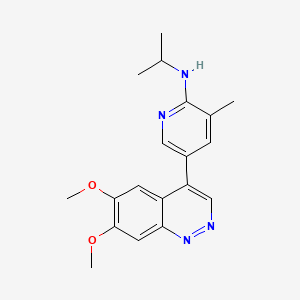
![(S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid](/img/structure/B605415.png)
